![molecular formula C19H18N2O3S B2553665 N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 478030-23-8](/img/structure/B2553665.png)

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

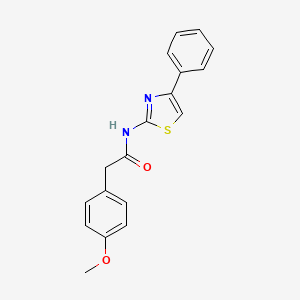

The compound N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. The specific compound is not directly studied in the provided papers, but related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound of interest.

Synthesis Analysis

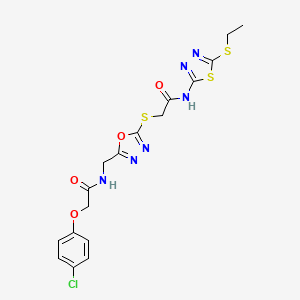

The synthesis of thiazole derivatives often involves cyclization reactions and the formation of the thiazole ring. For example, the synthesis of 1,3,4-thiadiazole derivatives as described in paper involves cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA). This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the specific substituents present in the target molecule.

Molecular Structure Analysis

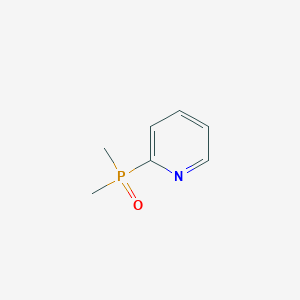

X-ray crystallography is a common technique used to determine the molecular structure of compounds. In paper , the structure of a related compound was characterized using X-ray single crystal diffraction, revealing the presence of two independent molecules in the asymmetric unit. Density functional theory (DFT) calculations were also performed to optimize the molecular geometry and compare it with experimental data. These methods could be used to analyze the molecular structure of this compound, providing detailed information about its conformation and electronic structure.

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the substituents attached to the thiazole ring. The presence of methoxy groups in the compound of interest suggests potential sites for electrophilic substitution reactions, as methoxy groups can activate the aromatic ring towards such reactions. The antimicrobial evaluation of thiadiazole derivatives in paper indicates that these compounds can interact with biological targets, which may also be relevant for the compound , depending on its specific reactivity and biological activity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the thermal stability of a pyrazole derivative was assessed in paper , where the compound was found to be stable up to 190°C. Similar studies could be conducted for this compound to determine its thermal stability. Additionally, spectroscopic techniques such as NMR, IR, and mass spectrometry, as used in papers and , would be essential to characterize the physical and chemical properties of the compound, including its purity, molecular weight, and functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide and its derivatives are synthesized for various purposes, including the exploration of their biological activities and the development of new materials. For instance, compounds with similar structural features have been synthesized to investigate their cytotoxic activity against cancer cells. The synthesis involves multiple steps, including reactions with hydrazine hydrate, acetylacetone, and malononitrile to yield novel compounds. These compounds are then characterized using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR to establish their structures (Hassan, Hafez, & Osman, 2014).

Biological Activities

Research into this compound derivatives extends to evaluating their potential biological activities. These compounds have been tested for activities such as COX-1/COX-2 inhibition, which is indicative of their analgesic and anti-inflammatory properties. The findings suggest that certain derivatives exhibit significant inhibitory activity, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science Applications

In the realm of material science, derivatives of this compound have been utilized as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. These fluorophores display fluorescence in a broad range of wavelengths and are utilized in applications requiring high emission efficiency and solvatochromism. Such compounds have potential uses in the development of advanced optical materials and sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Corrosion Inhibition

Another application of thiazole derivatives includes their use as corrosion inhibitors. Studies have shown that certain thiazole hydrazones effectively prevent corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors, suppressing both anodic and cathodic processes. This property is particularly relevant in industries where metal preservation is crucial, such as in oil and gas pipelines and water treatment facilities (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-23-15-7-3-13(4-8-15)11-18-21-17(12-25-18)19(22)20-14-5-9-16(24-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQZIUGZXUSKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)

![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)